molecular formula C12H17N3O B183030 4-(4-Methylphenyl)piperazine-1-carboxamide CAS No. 85474-81-3

4-(4-Methylphenyl)piperazine-1-carboxamide

Cat. No. B183030
CAS RN: 85474-81-3
M. Wt: 219.28 g/mol
InChI Key: RPGNTUSRXJXNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions. Researchers have investigated its reactivity with different reagents and solvents. These studies provide insights into its stability and potential transformations under various conditions .

Scientific Research Applications

  • PET Radioligands for Dopamine D3 Receptors : Derivatives of 4-(4-Methylphenyl)piperazine-1-carboxamide have been synthesized for potential use as PET radioligands for imaging dopamine D3 receptors. These derivatives were prepared using O-[(11)C]methylation and showed promising radiochemical yields and specific activities (Gao, Wang, Hutchins, & Zheng, 2008).

  • Anti-TMV and Antimicrobial Activities : Urea and thiourea derivatives of piperazine doped with Febuxostat, including 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides, were synthesized and exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

  • Inhibitors of Soluble Epoxide Hydrolase : Certain 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase have been identified, with the triazine heterocycle being essential for high potency and P450 selectivity. These compounds showed significant effects on a serum biomarker, suggesting their potential as tool compounds in disease models (Thalji et al., 2013).

  • Anti-HIV Agents : N-Methylpiperazine has been used in the preparation of unsymmetrical bis-ureas as anti-HIV agents. This approach involves using N-methylpiperazine as a substitute for the piperazine core, providing a streamlined synthesis method (El‐Faham, Armand-Ugón, Esté, & Albericio, 2008).

  • Selective 5-HT(1A) Agonists : New 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, which include derivatives of 4-(4-Methylphenyl)piperazine-1-carboxamide, have been developed as selective 5-HT(1A) agonists for potential use in mood disorder studies (Heinrich et al., 2004).

  • Myocardial Imaging Radiopharmaceuticals : The synthesis and characterization of 4-(4-iodophenyl)piperazine and its 1-carboxamidino derivative have been reported, with potential application as myocardial imaging radiopharmaceuticals (Hanson, Hariharan, & Astik, 1985).

properties

IUPAC Name

4-(4-methylphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10-2-4-11(5-3-10)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGNTUSRXJXNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293072
Record name 4-(4-methylphenyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)piperazine-1-carboxamide

CAS RN

85474-81-3
Record name NSC87106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methylphenyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylphenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(4-Methylphenyl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-(4-Methylphenyl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(4-Methylphenyl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-(4-Methylphenyl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-(4-Methylphenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.